5-[(1-naphthalenyloxy)methyl]-1,3,4-Thiadiazol-2-amine
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Overview
Description
5-(Naphthalen-1-yloxymethyl)-[1,3,4]thiadiazol-2-ylamine is a chemical compound with the molecular formula C13H11N3S. It is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Naphthalen-1-yloxymethyl)-[1,3,4]thiadiazol-2-ylamine typically involves the reaction of naphthalen-1-ylmethyl chloride with 2-amino-1,3,4-thiadiazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5-(Naphthalen-1-yloxymethyl)-[1,3,4]thiadiazol-2-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the thiadiazole ring.
Reduction: Reduced forms of the thiadiazole ring.
Substitution: Substituted thiadiazole derivatives with various functional groups.
Scientific Research Applications
5-(Naphthalen-1-yloxymethyl)-[1,3,4]thiadiazol-2-ylamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(Naphthalen-1-yloxymethyl)-[1,3,4]thiadiazol-2-ylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-(Naphthalen-1-ylmethyl)-[1,3,4]thiadiazol-2-ylamine
- 5-(Phenylmethyl)-[1,3,4]thiadiazol-2-ylamine
- 5-(Benzyl)-[1,3,4]thiadiazol-2-ylamine
Uniqueness
5-(Naphthalen-1-yloxymethyl)-[1,3,4]thiadiazol-2-ylamine is unique due to its naphthalen-1-yloxymethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets, making it a valuable tool in scientific research and potential therapeutic applications .
Properties
CAS No. |
364360-14-5 |
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Molecular Formula |
C13H11N3OS |
Molecular Weight |
257.31 g/mol |
IUPAC Name |
5-(naphthalen-1-yloxymethyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C13H11N3OS/c14-13-16-15-12(18-13)8-17-11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2,(H2,14,16) |
InChI Key |
UCXMSADTGQFJKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC3=NN=C(S3)N |
Origin of Product |
United States |
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